molecular formula C23H24N2O4S B2759359 8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866844-14-6

8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Cat. No. B2759359
CAS RN: 866844-14-6
M. Wt: 424.52
InChI Key: YFFGNVJEDZWRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality 8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diabetogenic and Acidotropic Effects

Research into similar compounds has demonstrated significant biological activities, including the diabetogenic and acidotropic effects of related chelators. Studies on animals have shown that compounds like dithizone, 8-(p-toluenesulfonylamino)-quinoline, and 8-(benzenesulfonylamino)-quinoline can selectively damage insulin-producing cells, indicating potential applications in studying diabetes mechanisms and developing treatments (Goldberg, Eshchenko, & Bovt, 1991).

Alzheimer's Disease Treatment

In another study, hybrid compounds containing quinoline structures were synthesized as potential drugs for Alzheimer's disease treatment. These compounds demonstrated potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, showing promise as multi-target agents for managing Alzheimer's disease (Makhaeva et al., 2020).

Antioxidant and Antibacterial Activities

Derivatives of quinoline have been synthesized and shown to exhibit significant antibacterial and antioxidant activities. This indicates their potential use in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical advancements in treating infections and oxidative stress-related conditions (Jayanna et al., 2013).

Zinc Fluorophore Development

The development of "caged" zinc fluorophores based on benzenesulfonyl derivatives highlights applications in bioimaging and cellular studies. These compounds can be used to track zinc ion concentrations in biological systems, providing insights into cellular processes involving zinc (Aoki et al., 2008).

Antimicrobial Agents

Quinoline-aminopiperidine hybrids have been investigated for their activity against Mycobacterium tuberculosis, demonstrating the utility of quinoline derivatives in developing potent antimicrobial agents with minimal side effects, such as reduced cardiotoxicity (Medapi et al., 2016).

properties

IUPAC Name

8-(benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16-7-9-25(10-8-16)23-18-13-20-21(29-12-11-28-20)14-19(18)24-15-22(23)30(26,27)17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFGNVJEDZWRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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